Structural and Synthetic Profiling of Methyl 4-Ethyl-3-Methylbenzoate: A Comprehensive Guide for Drug Development
Structural and Synthetic Profiling of Methyl 4-Ethyl-3-Methylbenzoate: A Comprehensive Guide for Drug Development
Executive Summary
Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a highly specialized aromatic ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1][2]. Characterized by its unique steric and electronic profile—featuring an electron-withdrawing methyl ester group alongside electron-donating ethyl and methyl substituents—this compound offers highly predictable reactivity for downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven synthetic methodologies, and outlines self-validating analytical protocols for researchers and drug development professionals.
Structural Chemistry & Physicochemical Profiling
The chemical architecture of methyl 4-ethyl-3-methylbenzoate dictates its utility in rational drug design. The core benzene ring is functionalized at three positions:
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C1 (Methyl Ester): Acts as a deactivating, meta-directing electron-withdrawing group (EWG). It serves as a protected carboxylic acid, preventing unwanted side reactions during complex multi-step API syntheses.
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C3 (Methyl) & C4 (Ethyl): Act as activating, ortho/para-directing electron-donating groups (EDGs) via inductive effects and hyperconjugation. The ortho-relationship between the methyl and ethyl groups introduces specific steric hindrance that can dictate the stereoselectivity of subsequent ring substitutions.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the target ester and its primary precursor[2][3][4].
| Property | Value |
| Chemical Name | Methyl 4-ethyl-3-methylbenzoate |
| CAS Registry Number | 1822663-64-8 |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| Precursor Acid CAS | 6521-13-7 (4-Ethyl-3-methylbenzoic acid) |
| LogP (Estimated) | ~3.5 (Enhances lipophilicity for cell membrane permeability) |
| Storage Conditions | Room Temperature (RT), protected from strong oxidants |
Synthetic Methodologies: Causality and Protocol Design
To synthesize methyl 4-ethyl-3-methylbenzoate, chemists typically employ one of two primary routes depending on the available starting materials: Thermodynamic Control (Fischer Esterification) or Kinetic/Catalytic Control (Palladium-Catalyzed Carbonylation) .
Route A: Fischer Esterification (Thermodynamic Control)
Fischer esterification is an equilibrium-driven process. The causality behind the experimental design relies heavily on Le Chatelier's Principle [5][6]. Because the reaction produces water as a byproduct, the equilibrium must be actively driven forward. This is achieved by using methanol as both the reactant and the solvent (massive stoichiometric excess) and by utilizing physical or chemical methods to sequester water[7][8].
Mechanistic logic and equilibrium drivers in Fischer esterification.
Step-by-Step Protocol (Self-Validating System)
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Initiation: Charge a 250 mL round-bottom flask with 4-ethyl-3-methylbenzoic acid (10.0 g, 60.9 mmol) and anhydrous methanol (100 mL, excess)[8].
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Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise while stirring. Causality: H₂SO₄ protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate methanol attack[5][9].
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Reflux & Dehydration: Attach a reflux condenser. To push the equilibrium, utilize a Soxhlet extractor filled with activated 3Å molecular sieves between the flask and condenser to trap generated water[6]. Reflux at 65 °C for 12–16 hours.
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Self-Validating Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in dichloromethane (DCM, 100 mL).
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Phase Separation: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: This step is self-validating. The base converts any unreacted starting acid into a water-soluble sodium salt, partitioning it entirely into the aqueous layer, leaving only the pure neutral ester in the organic phase[8].
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester. Purify via vacuum distillation if necessary.
Route B: Palladium-Catalyzed Carbonylation (Kinetic Control)
For scenarios where the corresponding aryl halide (4-ethyl-3-methylbromobenzene) is the starting material, palladium-catalyzed carbonylation offers a highly efficient, direct route to the methyl ester[10]. This method operates under kinetic control via a catalytic cycle involving oxidative addition, CO insertion, and reductive elimination[11][12].
Catalytic cycle of Pd-catalyzed carbonylation to form the methyl ester.
Step-by-Step Protocol (Self-Validating System)
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Catalyst Assembly: In a flame-dried Schlenk tube under an argon atmosphere, combine 4-ethyl-3-methylbromobenzene (1.0 eq), Pd(OAc)₂ (5 mol%), and Xantphos ligand (5 mol%). Causality: Xantphos forces an unusual cis-coordination at the palladium center, which drastically accelerates the reductive elimination step[10][12].
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Reagent Addition: Add anhydrous methanol (10.0 eq) and triethylamine (Et₃N, 2.0 eq). Causality: Et₃N acts as a dual-purpose reagent—it reduces Pd(II) to the active Pd(0) catalyst and acts as a base to deprotonate methanol, forming the reactive methoxide nucleophile[10][11].
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Carbonylation: Purge the vessel with Carbon Monoxide (CO) gas and maintain a 1 atm balloon pressure. Heat to 70 °C for 16 hours[12].
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Self-Validating Observation: As the reaction progresses, the precipitation of triethylammonium bromide (Et₃N·HBr) salts will be visibly apparent. This acts as a real-time, visual validation of catalytic turnover[10].
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Purification: Cool the mixture, vent excess CO safely, dilute with ethyl acetate, and filter through a Celite pad to remove the palladium black. Wash with 1M HCl to remove excess amine, dry, and concentrate.
Analytical Characterization
To ensure absolute trustworthiness of the synthesized methyl 4-ethyl-3-methylbenzoate, the following self-validating analytical checks must be performed:
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¹H NMR (CDCl₃, 400 MHz): Look for the distinct ester methoxy singlet at ~3.90 ppm. The ethyl group will present as a classic quartet (~2.70 ppm) and triplet (~1.25 ppm) system. The C3 methyl group will appear as a sharp singlet at ~2.35 ppm.
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Infrared Spectroscopy (IR): The successful conversion of the carboxylic acid to the ester is confirmed by the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the shifting of the sharp C=O stretch to approximately 1720 cm⁻¹[8].
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Mass Spectrometry (ESI-MS): Expected molecular ion peak [M+H]⁺ at m/z 179.1.
Applications in Drug Development
In medicinal chemistry, the incorporation of the 4-ethyl-3-methylbenzoate motif is highly strategic. The ester acts as a stable lipophilic core that can be selectively hydrolyzed back to the carboxylic acid in vivo by non-specific esterases, making it an excellent prodrug moiety. Furthermore, the adjacent ethyl and methyl groups increase the overall LogP of the molecule (~3.5), significantly enhancing passive diffusion across the phospholipid bilayers of cell membranes, a critical factor for oral bioavailability in API development.
References
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- KOLAB Shop. "기타수입시약 > methyl 4-ethyl-3-methylbenzoate | 코랩샵 KOLAB". kolabshop.com.
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- Sigma-Aldrich. "Ethyl 3-methylbenzoate | Sigma-Aldrich" (Contains catalog data for Methyl 4-ethyl-3-methylbenzoate). sigmaaldrich.com.
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- NIH - PMC. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos". nih.gov.
- ACS Publications. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | The Journal of Organic Chemistry". acs.org.
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